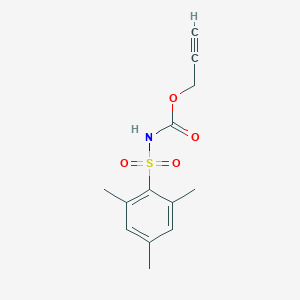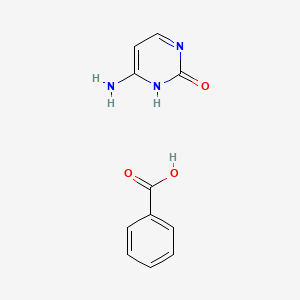
6-amino-1H-pyrimidin-2-one;benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1H-pyrimidin-2-one;benzoic acid is a compound that combines two distinct chemical structures: a pyrimidine derivative and a benzoic acid moiety The pyrimidine ring is a six-membered heterocyclic structure containing nitrogen atoms at positions 1 and 3, while benzoic acid is a simple aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one;benzoic acid typically involves the formation of the pyrimidine ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-cyanoguanidine with formamide can yield 6-amino-1H-pyrimidin-2-one, which can then be coupled with benzoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization techniques ensures that the production process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidin-2-one;benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-amino-1H-pyrimidin-2-one;benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrimidin-2-one;benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The benzoic acid moiety can enhance binding affinity to target proteins through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
6-amino-1H-pyrimidin-2-one: Lacks the benzoic acid moiety, making it less versatile in terms of chemical reactivity and binding affinity.
Benzoic acid: Lacks the pyrimidine ring, limiting its applications in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: Similar in structure but with different biological activities and applications.
Uniqueness
6-amino-1H-pyrimidin-2-one;benzoic acid is unique due to the combination of the pyrimidine and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile building block in synthetic chemistry and drug development .
Properties
CAS No. |
65970-24-3 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-amino-1H-pyrimidin-2-one;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H5N3O/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-6-4(8)7-3/h1-5H,(H,8,9);1-2H,(H3,5,6,7,8) |
InChI Key |
IMRFZTOEMODMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


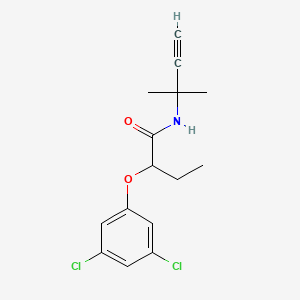
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)

![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
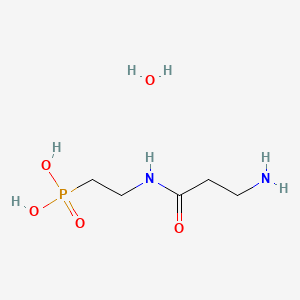
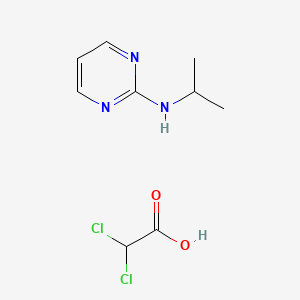
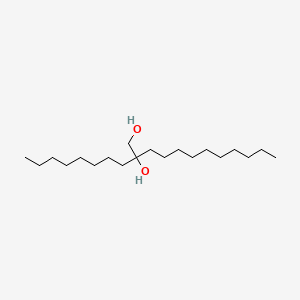


![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)


